3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one
Description
Properties
IUPAC Name |
3,3,6-trimethyl-2,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-4-5-10-9(6-8)7-12(2,3)13-11(10)14/h4-6H,7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJRMNJMCGHQFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NC(C2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one typically involves a multi-step process. One common method includes the acylation of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines at the amino group with isobutyryl chloride, followed by the reduction of the endocyclic C=N bond in N-[2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)phenyl]isobutyramides . This is followed by N-alkylation and acid hydrolysis to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it back to its dihydroisoquinoline form.
Substitution: It can undergo nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It serves as a scaffold for the development of new therapeutic agents targeting various diseases.
Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and receptor binding, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Steric Effects
2,3,3-Trimethyl Derivatives
- Example: 2-(2,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines (). Synthesized via acylation, reduction, N-alkylation, and hydrolysis.
6-Substituted Derivatives
- Example: 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one (). A methoxy group at position 6 increases polarity, improving aqueous solubility but reducing membrane permeability relative to the 6-methyl group in the target compound .
- Example: 6-Bromo-3-[(dimethylamino)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one (). Bromine at position 6 enhances electrophilicity, making it reactive in cross-coupling reactions, whereas the 6-methyl group in the target compound offers stability .
Anticonvulsant Agents
- Example: 1,2,3,4-Tetrahydroisoquinolin-1-ones with phenyl or fluorophenyl substituents (). Compound 2 (1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one) exhibits an IC50 of 134.35 μM, while fluorophenyl-substituted derivatives (e.g., 15, 18) show IC50 values ~147–149 μM.
Bronchodilatory Activity
- Example: Tretoquinol (1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) (). Polar trimethoxy and dihydroxy groups enable interactions with adrenergic receptors. In contrast, the nonpolar methyl groups in 3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one may favor different receptor-binding profiles .
Key Research Findings
Steric and Electronic Effects :
- Methyl groups at positions 3 and 6 (target compound) create a rigid, lipophilic scaffold, whereas methoxy or bromo substituents introduce electronic modulation .
Biological Potency :
- Fluorophenyl and dimethoxy substituents enhance receptor affinity in anticonvulsant agents, but methyl groups may improve metabolic stability .
Synthetic Accessibility :
- N-Alkylation and reduction steps (e.g., ) are critical for introducing methyl groups, but yields vary with substitution complexity .
Biological Activity
3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one (CAS No. 1820736-06-8) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. With a molecular formula of C12H15NO and a molecular weight of 189.25 g/mol, this compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse pharmacological properties.
The synthesis of this compound typically involves multi-step processes such as acylation and reduction reactions. One common method includes the acylation of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines with isobutyryl chloride followed by reduction of the endocyclic C=N bond in N-[2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)phenyl]isobutyramides .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression. Notably, it has shown efficacy against breast cancer and leukemia cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme Modulation | Interaction with specific enzymes |
The biological effects of this compound are attributed to its ability to interact with specific molecular targets. It modulates enzyme activity and receptor binding which leads to various downstream effects such as altered gene expression and cellular signaling pathways.
Case Studies
- Antimicrobial Study : A study conducted on multiple bacterial strains showed that concentrations as low as 50 µg/mL resulted in significant inhibition of bacterial growth. The compound was particularly effective against Staphylococcus aureus and Escherichia coli .
- Anticancer Study : In a controlled experiment using MCF-7 breast cancer cells, treatment with 10 µM of the compound resulted in a 70% reduction in cell viability within 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells compared to the control group .
Comparative Analysis
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | Parent structure without trimethyl groups | Moderate antimicrobial effects |
| 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline | Two methyl groups | Lower anticancer activity |
| This compound | Three methyl groups enhancing stability | Significant antimicrobial & anticancer activity |
Q & A
What are the common synthetic routes for preparing 3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one, and what factors influence reaction yields?
Level: Basic
Methodological Answer:
The synthesis often involves cyclization of substituted phenethylamine precursors. For example, bromophenethylamine derivatives can undergo intramolecular cyclization under catalytic conditions. In one approach, o-bromophenethylamine derivatives react via palladium-catalyzed coupling or thermal cyclization to form the tetrahydroisoquinolinone core . Yields (38–65%) depend on substrate steric effects, catalyst choice (e.g., Pd/C for hydrogenation), and reaction time. Byproducts like urea derivatives may form due to competing pathways, necessitating purification via flash chromatography .
How can researchers optimize catalytic conditions to minimize byproduct formation during cyclization of substituted phenethylamines?
Level: Advanced
Methodological Answer:
Optimization involves screening catalysts (e.g., Pd/C vs. NaBH4) and adjusting reaction parameters. For instance, using sodium triacetoxyborohydride in acetic acid improves selectivity for reductive amination steps, reducing byproducts like acylated isoquinolinones . Solvent polarity (DMF vs. ethanol) and temperature control (reflux vs. RT) also influence regioselectivity. Monitoring via TLC or HPLC helps identify intermediates, allowing real-time adjustments .
What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Level: Basic
Methodological Answer:
1H NMR is critical for verifying methyl group positions (δ 2.30 ppm for N-methyl) and aromatic protons (δ 6.4–7.2 ppm). MS (ESI) confirms molecular weight (e.g., [M+1]+ peaks at m/z 260–300). Purity (>95%) is validated via HPLC with UV detection at 254 nm. Differential scanning calorimetry (DSC) can assess crystallinity, while IR identifies carbonyl stretching (~1650 cm⁻¹) .
What structural modifications in tetrahydroisoquinolin-1-one derivatives enhance anticonvulsant activity, and how does the 3,3,6-trimethyl substitution compare?
Level: Advanced
Methodological Answer:
Electron-donating groups (e.g., 6,7-dimethoxy) improve AMPA receptor antagonism by enhancing hydrophobic interactions . The 3,3,6-trimethyl groups may increase metabolic stability due to steric hindrance but could reduce solubility. In vitro assays (e.g., iNOS inhibition) and in vivo seizure models (e.g., maximal electroshock) are used to compare IC50 values and bioavailability. Methyl substituents at C3 and C6 may alter binding kinetics, requiring molecular docking studies .
How do steric effects of 3,3,6-trimethyl groups influence reactivity in functionalization reactions?
Level: Advanced
Methodological Answer:
Steric hindrance from the methyl groups can slow nucleophilic attacks at the C1 carbonyl. For example, acylation reactions may require bulky acyl chlorides (e.g., 3-methylbenzoyl) and extended reaction times (48–72 hours). Computational modeling (DFT) predicts transition-state energies, guiding solvent selection (e.g., DCM for low polarity) and catalyst design (e.g., DMAP for acylation) .
What are the typical challenges in purifying this compound, and what chromatographic methods are recommended?
Level: Basic
Methodological Answer:
Challenges include separating polar byproducts (e.g., urea derivatives) and residual solvents. Reverse-phase flash chromatography (C18 silica, MeOH/H2O gradient) effectively resolves impurities. For crystalline products, recrystallization in ethanol/water mixtures improves purity. Centrifugal partition chromatography (CPC) is an alternative for heat-sensitive compounds .
How does the 3,3,6-trimethyl substitution affect bioavailability and metabolic stability compared to other derivatives?
Level: Advanced
Methodological Answer:
Methyl groups reduce first-pass metabolism by blocking cytochrome P450 oxidation. In vitro microsomal assays (human liver microsomes) quantify metabolic half-life, while logP measurements (HPLC) assess lipophilicity. Compared to 6,7-dimethoxy derivatives, the trimethyl analog shows higher plasma stability but lower aqueous solubility, requiring formulation with PEG 300 .
What are the common byproducts observed during synthesis, and how can they be characterized?
Level: Basic
Methodological Answer:
Common byproducts include urea derivatives (e.g., from carbamate intermediates) and acylated isomers. LC-MS/MS identifies molecular ions, while 13C NMR distinguishes carbonyl carbons (e.g., urea at ~155 ppm vs. ketones at ~205 ppm). X-ray crystallography resolves regiochemical ambiguities in persistent byproducts .
What computational methods predict the binding affinity of 3,3,6-trimethyl derivatives to AMPA receptors?
Level: Advanced
Methodological Answer:
Molecular dynamics (MD) simulations using AMBER or CHARMM force fields model receptor-ligand interactions. Docking software (AutoDock Vina) screens substituent effects on binding energy (ΔG). QSAR models correlate methyl group positions with IC50 values, validated via patch-clamp electrophysiology .
What are standard protocols for evaluating anticonvulsant efficacy in animal models?
Level: Basic
Methodological Answer:
The maximal electroshock (MES) test in rodents measures seizure suppression. Dose-response curves (10–100 mg/kg, i.p.) determine ED50 values. In vitro efficacy is assessed via glutamate-induced currents in hippocampal slices. Histopathology post-administration evaluates neurotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
